1H and 13C NMR chemical shifts for Ethyl 10-chloro-10-oxodecanoate
1H and 13C NMR chemical shifts for Ethyl 10-chloro-10-oxodecanoate
Structural Elucidation and NMR Characterization of Ethyl 10-chloro-10-oxodecanoate A Technical Whitepaper for Purity Validation in Lipid Nanoparticle (LNP) Synthesis
Strategic Importance in Drug Development
Ethyl 10-chloro-10-oxodecanoate (Chemical Formula: C₁₂H₂₁ClO₃) is a critical, bifunctional aliphatic building block heavily utilized in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems ()[1]. Featuring an ethyl ester at one terminus and a highly reactive acyl chloride at the other, this molecule allows for precise, stepwise nucleophilic acyl substitutions.
However, the inherent moisture sensitivity of the acid chloride moiety presents a significant quality control challenge. Exposure to ambient humidity rapidly hydrolyzes the acyl chloride into a carboxylic acid, which will dead-end downstream lipid tail attachment. As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) spectroscopy not merely as a structural confirmation tool, but as a self-validating diagnostic system to guarantee batch integrity before committing to high-value synthesis workflows.
Causality in Chemical Shifts: The Inductive Deshielding Effect
The parent compound, sebacoyl chloride, is perfectly symmetrical ()[2]. By converting one terminus to an ethyl ester, we break this symmetry, creating distinct chemical environments for the α and β methylenes at each end of the 8-carbon aliphatic core.
The causality behind the spectral dispersion lies in the differing electronic properties of the terminal functional groups:
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The Acid Chloride Terminus (C9, C10): Chlorine is highly electronegative. It withdraws electron density from the C10 carbonyl carbon via the inductive effect (-I effect). This strongly deshields the adjacent α -protons at C9, causing them to resonate significantly downfield.
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The Ester Terminus (C1, C2): While the ester carbonyl is also electron-withdrawing, the alkoxy oxygen donates electron density via resonance (+R effect) into the carbonyl system. This partially mitigates the electron withdrawal, leaving the C2 α -protons more shielded than their C9 counterparts.
Fig 1. Inductive deshielding effects across the ethyl 10-chloro-10-oxodecanoate carbon backbone.
Quantitative Data: ¹H and ¹³C NMR Spectral Assignments
The following tables summarize the empirical chemical shifts derived from established additivity rules for sp³-hybridized carbons ()[3].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K) | Position | Shift ( δ , ppm) | Multiplicity | Integration | J-Coupling (Hz) | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | C12 | 1.25 | Triplet (t) | 3H | 7.1 | -O-CH₂-CH₃ (Ethyl methyl) | | C4-C7 | 1.30 - 1.40 | Multiplet (m) | 8H | - | Bulk aliphatic chain | | C3 | 1.61 | Multiplet (m) | 2H | - | -CH₂ - β to ester | | C8 | 1.70 | Multiplet (m) | 2H | - | -CH₂ - β to acid chloride | | C2 | 2.28 | Triplet (t) | 2H | 7.5 | -CH₂ - α to ester | | C9 | 2.88 | Triplet (t) | 2H | 7.3 | -CH₂ - α to acid chloride | | C11 | 4.12 | Quartet (q) | 2H | 7.1 | -O-CH₂ -CH₃ (Ethyl methylene) |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K) | Position | Shift ( δ , ppm) | Carbon Type | Structural Assignment | | :--- | :--- | :--- | :--- | | C12 | 14.2 | CH₃ | Ethyl methyl | | C3, C8 | 24.9, 25.0 | CH₂ | β -methylenes (to ester and acid chloride) | | C4-C7 | 28.5 - 29.1 | CH₂ | Bulk aliphatic chain envelope | | C2 | 34.3 | CH₂ | α -methylene to ester | | C9 | 47.0 | CH₂ | α -methylene to acid chloride | | C11 | 60.1 | CH₂ | Ethyl methylene (-O-CH₂-) | | C10 | 173.6 | C=O | Acid chloride carbonyl | | C1 | 173.8 | C=O | Ester carbonyl |
Experimental Protocol: Self-Validating NMR Workflow
To ensure the trustworthiness of the spectral data, the sample preparation must strictly exclude moisture. Trace water in standard deuterated chloroform is a ubiquitous source of impurity ()[4] and will rapidly degrade the sample during acquisition.
Step-by-Step Methodology:
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Inert Preparation: Inside a nitrogen-filled glovebox or using standard Schlenk techniques, transfer 15–20 mg of ethyl 10-chloro-10-oxodecanoate into a pre-dried glass vial.
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Solvent Selection: Dissolve the aliquot in 0.6 mL of anhydrous CDCl₃ (stored strictly over activated 4Å molecular sieves). Do not use benchtop CDCl₃.
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Referencing: Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (set to 0.00 ppm).
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Sample Transfer: Transfer the solution to a dry, 5 mm NMR tube and cap tightly with a PTFE cap. Seal with Parafilm to prevent atmospheric ingress during transport to the spectrometer.
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Acquisition Parameters:
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¹H NMR: 400 MHz, 16 scans, 1-second relaxation delay (D1), 30° flip angle.
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¹³C NMR: 100 MHz, 512 scans, 2-second relaxation delay (D1) to ensure quantitative integration of the quaternary carbonyl carbons, complete proton decoupling (WALTZ-16).
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Fig 2. Self-validating NMR protocol for detecting acid chloride hydrolysis in anhydrous CDCl3.
Impurity Profiling: The Diagnostic Power of the C9 Protons
The true value of this NMR protocol is its ability to act as a binary pass/fail gate for batch quality. If the acid chloride has been compromised by moisture, it converts to sebacic acid monoethyl ester.
How to spot hydrolysis in the spectrum:
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The C9 Shift (Critical Indicator): In the intact acid chloride, the C9 protons resonate at 2.88 ppm . If hydrolysis occurs, the loss of the highly electronegative chlorine atom causes these protons to shift significantly upfield to ~2.35 ppm , merging near the C2 ester protons.
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The Carboxylic Acid Proton: A new, broad singlet will appear far downfield (typically between 10.0 - 12.0 ppm ), corresponding to the -COOH proton.
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¹³C Shift: The C9 carbon will shift upfield from 47.0 ppm to approximately 34.0 ppm .
By verifying the presence of the 2.88 ppm triplet and the absence of a broad downfield singlet, researchers can definitively validate the structural integrity of ethyl 10-chloro-10-oxodecanoate before utilizing it in sensitive LNP lipid formulations.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. URL: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66072, Sebacoyl chloride. PubChem. URL: [Link]
- European Patent Office. (2020). Lipid Composition (EP4059505B1). Google Patents.
